![molecular formula C7H12N4 B1353084 4-(2H-1,2,3-Triazol-2-YL)piperidine CAS No. 765270-45-9](/img/structure/B1353084.png)
4-(2H-1,2,3-Triazol-2-YL)piperidine
Overview
Description
“4-(2H-1,2,3-Triazol-2-YL)piperidine” is a chemical compound with the molecular weight of 188.66 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The InChI code for “4-(2H-1,2,3-Triazol-2-YL)piperidine” is1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H
. This indicates the presence of a triazole ring attached to a piperidine ring.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Materials Science
1,2,3-Triazoles are used in materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins, such as oxidoreductase , which play crucial roles in cellular processes.
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been shown to interact with proteins such as oxidoreductase , which are involved in various biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activities , suggesting that 4-(2H-1,2,3-Triazol-2-YL)piperidine may also have similar effects.
Action Environment
It’s known that factors such as temperature can affect the activation barrier of reactions involving similar compounds .
properties
IUPAC Name |
4-(triazol-2-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQRNXDYZQNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459357 | |
Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,2,3-Triazol-2-YL)piperidine | |
CAS RN |
765270-45-9 | |
Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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